molecular formula C7H15NO B3357996 3-(Pyrrolidin-3-yl)propan-1-ol CAS No. 7699-51-6

3-(Pyrrolidin-3-yl)propan-1-ol

Cat. No.: B3357996
CAS No.: 7699-51-6
M. Wt: 129.2 g/mol
InChI Key: IDOZIRLSDPKUQT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)propan-1-ol ( 7699-51-6) is a chiral organic compound of molecular formula C7H15NO and molecular weight 129.20 g/mol . This molecule is characterized by a pyrrolidine ring, a five-membered secondary amine, substituted at the 3-position with a propanol group. The pyrrolidine ring contributes significant basicity and conformational flexibility, while the hydroxyl group enhances solubility in polar solvents, making it a valuable intermediate . This compound serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules in medicinal chemistry . The presence of both the basic pyrrolidine nitrogen and the hydroxyl group provides two distinct sites for chemical modification. Researchers can utilize this scaffold to develop compounds for neuropharmacological studies, as pyrrolidine derivatives are often investigated for their potential to interact with neurotransmitter systems and biological targets such as enzymes and receptors . The product is offered in high purity and requires storage in a cool, dark place. It is shipped with cold-chain transportation to ensure stability . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOZIRLSDPKUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319009
Record name 3-Pyrrolidinepropanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-51-6
Record name 3-Pyrrolidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7699-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinepropanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Derivatization and Functionalization Strategies of 3 Pyrrolidin 3 Yl Propan 1 Ol

Modification at the Pyrrolidine (B122466) Nitrogen Atom (N-Functionalization)

The secondary amine in the pyrrolidine ring is a nucleophilic center that can readily participate in several bond-forming reactions. Protecting this nitrogen or introducing functional groups can significantly alter the molecule's chemical and biological properties.

Amidation and Sulfonamidation Reactions

Amidation involves the reaction of the secondary amine with a carboxylic acid or its activated derivative (such as an acyl chloride or anhydride) to form a stable amide bond. This reaction is one of the most common transformations in organic and medicinal chemistry. mdpi.com The resulting N-acylpyrrolidine derivatives often exhibit distinct biological activities. The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by converting the carboxylic acid to a more reactive species. bohrium.com

Similarly, sulfonamidation occurs when the pyrrolidine nitrogen reacts with a sulfonyl chloride (R-SO₂Cl), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide, a functional group prevalent in many therapeutic agents. researchgate.netnih.gov The sulfonamide moiety can act as a stable mimic of other functional groups and participate in hydrogen bonding. mdpi.com

Table 1: Representative N-Amidation and N-Sulfonamidation Reactions on Pyrrolidine Scaffolds Note: These examples use analogous pyrrolidine substrates to illustrate the reaction principles.

SubstrateReagentConditionsProduct Type
PyrrolidineBenzoyl Chloride, NaOH(aq)Schotten-Baumann conditionsN-Benzoylpyrrolidine
3-AminopyrrolidineAcetic Anhydride (B1165640), TriethylamineCH₂Cl₂, Room TempN-Acetyl-3-aminopyrrolidine
Pyrrolidinep-Toluenesulfonyl Chloride, Pyridine0 °C to Room TempN-Tosylpyrrolidine

Alkylation and Acylation of the Secondary Amine

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen, converting the secondary amine into a tertiary amine. This can be achieved by reacting 3-(Pyrrolidin-3-yl)propan-1-ol with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). rsc.org This reaction typically proceeds via an Sₙ2 mechanism and may require a base to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another effective method for N-alkylation. organic-chemistry.org

N-acylation is a broader term that includes amidation but also the introduction of simpler acyl groups, such as an acetyl group from acetyl chloride or acetic anhydride. chemistry-online.com This modification is often used as a protecting strategy for the amine or to modulate the electronic properties of the nitrogen atom.

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic nitrogen of the pyrrolidine ring can attack isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. nih.govtubitak.gov.tr These functional groups are important pharmacophores found in a wide array of biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. researchgate.netkent.ac.uk The reactions are generally high-yielding and proceed under mild conditions. researchgate.net

Carbamates are formed by the reaction of the amine with a chloroformate (e.g., benzyl chloroformate) or by reacting it with an alcohol in the presence of a coupling agent that activates the formation of the carbamate (B1207046) linkage. organic-chemistry.org The N-Boc (tert-butoxycarbonyl) group, a common amine protecting group, is an example of a carbamate. nih.gov Carbamates are often employed as prodrugs or as stable isosteres for amides and esters in drug design. acs.org A patent for the drug Larotrectinib notes that its synthesis involves the connection of (3S)-Pyrrolidin-3-ol to the rest of the molecule via isocyanate condensation, highlighting the industrial relevance of this reaction on a similar scaffold. google.com

Modifications at the Propanol (B110389) Hydroxyl Group

The primary alcohol of the propanol side chain offers another site for diverse functionalization, including esterification, etherification, and oxidation. These modifications can enhance solubility, alter pharmacokinetic profiles, or provide a handle for further conjugation.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be accomplished by reacting it with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using an activated carboxylic acid derivative like an acyl chloride or anhydride in the presence of a base. organic-chemistry.org This reaction converts the alcohol into an ester, which can function as a prodrug that is hydrolyzed in vivo to release the active parent alcohol. The use of coupling agents like DCC is also a standard method for forming esters from alcohols and carboxylic acids. mdpi.com

Etherification involves the formation of an ether linkage (C-O-C). A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com This method is highly effective for preparing a wide variety of ethers. libretexts.org

Table 2: Representative Esterification and Etherification Reactions Note: These examples illustrate general principles of alcohol functionalization.

Reaction TypeSubstrateReagent(s)ConditionsProduct Type
EsterificationPropan-1-olAcetic Anhydride, PyridineRoom TempPropyl Acetate
Esterification(S)-prolinolCarboxylic Acid, DCCCH₂Cl₂, Room TempProlinol Ester
EtherificationPropan-1-ol1) NaH; 2) Benzyl BromideTHF, Reflux1-Benzyloxypropane
EtherificationEthanol (B145695)Chloroethane, NaOHWilliamson SynthesisDiethyl Ether wikipedia.org

Oxidation and Reduction Transformations

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄) will oxidize the primary alcohol all the way to a carboxylic acid. chemistryviews.orgmasterorganicchemistry.com The resulting 3-(Pyrrolidin-3-yl)propanoic acid introduces a new acidic functional group, dramatically changing the molecule's properties. cymitquimica.combldpharm.com

While the primary alcohol itself is already in a reduced state, reduction transformations typically refer to the conversion of the oxidized derivatives (aldehydes or carboxylic acids) back to the alcohol. For instance, the carboxylic acid derivative could be reduced back to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Substitution Reactions for Diverse Functionalities

The nucleophilic character of the secondary amine in the pyrrolidine ring and the oxygen of the hydroxyl group allows for a range of substitution reactions. These reactions are fundamental for introducing new chemical moieties that can modulate the compound's physicochemical properties and biological activity.

N-Substitution Reactions: The nitrogen atom of the pyrrolidine ring is a common site for derivatization. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to yield a variety of N-substituted products. For instance, in the synthesis of complex molecules for pharmaceutical applications, the pyrrolidine nitrogen is often coupled with various heterocyclic or aromatic systems. Patent literature describes the use of (R)-3-(pyrrolidin-3-yl)propan-1-ol as an intermediate where the nitrogen atom is reacted with substituted nicotinamide (B372718) derivatives to form more complex structures.

O-Substitution Reactions: The primary hydroxyl group is also a prime site for functionalization. It can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. Alternatively, it can undergo O-alkylation to form ethers or esterification to form esters. These modifications can significantly alter the polarity and metabolic stability of the parent molecule.

Below is a table summarizing common substitution reactions for this compound.

Reaction TypeReagent/CatalystFunctional Group TargetedResulting Functionality
N-AlkylationAlkyl halide, BasePyrrolidine NHTertiary Amine
N-AcylationAcyl chloride, BasePyrrolidine NHAmide
N-SulfonylationSulfonyl chloride, BasePyrrolidine NHSulfonamide
O-EsterificationCarboxylic acid, Acid catalystPropanol OHEster
O-AlkylationAlkyl halide, BasePropanol OHEther
O-TosylationTosyl chloride, BasePropanol OHTosylate (Good Leaving Group)

Functionalization of the Propanol Carbon Chain

Modification of the three-carbon chain that links the pyrrolidine ring and the hydroxyl group offers another avenue for creating structural diversity. These strategies can involve altering the length of the chain or introducing new chemical features.

Chain Extension and Shortening Methodologies

Altering the length of the propanol side chain can impact the spatial relationship between the pyrrolidine ring and any interacting biological target. nih.gov

Chain Extension: A common strategy for chain extension involves a multi-step sequence. First, the primary alcohol of this compound can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). This aldehyde can then undergo a Wittig reaction with a phosphorus ylide (e.g., Ph3P=CH2) to introduce an additional carbon atom, forming an alkene. Subsequent hydrogenation of the double bond would yield the chain-extended 4-(pyrrolidin-3-yl)butan-1-ol. In polymer chemistry, low molecular weight reagents known as chain extenders are used to convert precursors into higher molecular weight derivatives. wikipedia.org

Chain Shortening: Methodologies for shortening the carbon chain are generally more complex and may involve degradation reactions. A hypothetical route could involve converting the alcohol to a suitable leaving group, followed by elimination to form an alkene. Oxidative cleavage of the resulting double bond (e.g., via ozonolysis) could then yield a shorter-chain aldehyde, which could be reduced back to an alcohol. Such modifications can significantly alter the biological profile of the molecule. nih.gov

Introduction of Additional Stereocenters or Heteroatoms

Introducing new stereocenters or heteroatoms onto the propanol chain can profoundly influence the molecule's three-dimensional shape and its interactions with chiral biological molecules like proteins and enzymes. utexas.edu

Stereocenter Introduction: If a double bond is introduced into the propanol chain as described above, stereocenters can be created through stereoselective reactions. For example, asymmetric dihydroxylation (e.g., using Sharpless conditions) could introduce two new hydroxyl groups with a specific stereochemistry, creating a diol with new chiral centers. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. masterorganicchemistry.com Molecules with a single stereogenic center are guaranteed to be chiral. utexas.edu When a reaction creates a new chirality center, a pair of enantiomers or diastereomers may be formed. chemistrysteps.com

Heteroatom Introduction: The primary alcohol can be converted into a good leaving group (e.g., tosylate). Subsequent reaction with various nucleophiles allows for the introduction of different heteroatoms. For example, reaction with sodium azide (B81097) (NaN3) would introduce an azido (B1232118) group, which can then be reduced to a primary amine. This would result in a diamine derivative, 3-(pyrrolidin-3-yl)propane-1-amine. Similarly, reaction with sodium thiomethoxide (NaSMe) could introduce a sulfur atom, yielding a thioether.

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecular frameworks, including fused heterocyclic systems and macrocycles. mdpi.comacs.org

Fusion with Other Heterocyclic Systems

The secondary amine and the terminal hydroxyl group can participate in intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. The synthesis of fused heterocyclic compounds is a significant area of research in medicinal chemistry. ijpsr.com A strategy to achieve this would involve first N-substituting the pyrrolidine with a group containing a reactive site. For example, N-alkylation with a chloroacetyl chloride would yield an N-chloroacetamide derivative. Subsequent intramolecular cyclization, potentially promoted by a base, could lead to the formation of a lactam, creating a fused ring system. Another approach is the Pictet-Spengler reaction, where the pyrrolidine nitrogen could react with an aldehyde or ketone on an attached N-substituent to form a new fused ring. nih.gov Three-component reactions are also powerful tools for constructing diverse fused heterocycles. nu.edu.kznih.gov

Application in Macrocycle Synthesis

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. cam.ac.uk The two reactive functional groups in this compound allow it to act as a linker or a core component in the synthesis of macrocyclic structures. For example, the amine and alcohol can react sequentially with bifunctional reagents to form large rings. A common strategy involves a high-dilution reaction of the amino alcohol with a diacyl chloride or a similar dielectrophile, leading to the formation of a macrocyclic lactam-ether. The synthesis of macrocycles often relies on efficient coupling reactions and strategic use of building blocks. nih.gov Amino alcohols are valuable precursors in these syntheses, enabling the formation of macrocyclic depsipeptides or other complex structures through sequences of multicomponent reactions followed by acid-mediated macrocyclization. acs.orgnih.gov

Lack of Publicly Available Research on Multi-scaffold Hybrids of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently a lack of publicly available research detailing the specific construction of multi-scaffold hybrids derived from the chemical compound this compound.

The pyrrolidine ring system is a well-established and versatile scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. The functional groups present in this compound, namely the secondary amine of the pyrrolidine ring and the primary alcohol of the propanol side chain, theoretically offer viable points for chemical modification and the attachment of other pharmacophoric moieties to create hybrid molecules. This strategy of molecular hybridization is a common approach in drug discovery to develop compounds with dual or multiple mechanisms of action, potentially leading to enhanced efficacy or improved pharmacokinetic profiles.

However, specific examples of the synthesis, characterization, and biological evaluation of multi-scaffold hybrids incorporating the this compound core are not described in the accessible scientific literature. Consequently, detailed research findings, data tables, and specific examples of such hybrids cannot be provided at this time.

Further research and publication in this specific area would be necessary to elaborate on the chemical derivatization and functionalization strategies for constructing multi-scaffold hybrids from this compound.

Synthetic Utility and Role As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Specific Heterocyclic Ring Systems

The structure of 3-(Pyrrolidin-3-yl)propan-1-ol, with its nucleophilic nitrogen and hydroxyl group, makes it a candidate for intramolecular cyclization reactions to form bicyclic systems.

Synthesis of Pyrrolizidine (B1209537) and Indolizidine Alkaloid Analogues

Pyrrolizidine and indolizidine alkaloids are two major classes of natural products characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The synthesis of these alkaloids is a significant area of research in organic chemistry. While various synthetic strategies exist for these skeletons, often employing starting materials like proline, D-norvaline, or homoserine, the specific use of this compound as a direct precursor is not prominently reported.

Theoretically, the propanol (B110389) side chain could be chemically modified into a two-carbon unit, which could then undergo an intramolecular cyclization with the pyrrolidine (B122466) nitrogen to form the five-membered ring of a pyrrolizidine core. Similarly, elaboration of the side chain followed by cyclization could potentially lead to the six-membered ring of an indolizidine system. However, specific examples of this approach employing this compound are not detailed in available research literature.

Incorporation into Fused Polycyclic Heterocycles

The construction of fused polycyclic heterocycles is often achieved through powerful reactions like [3+2] cycloadditions. In these reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. Azomethine ylides, which can be generated from pyrrolidine derivatives, are common three-atom components.

The pyrrolidine nitrogen of this compound could participate in the formation of an azomethine ylide. Subsequent reaction with a suitable dipolarophile could lead to the formation of a new fused ring. The hydroxyl group on the side chain could serve as a handle for further functionalization or to influence the stereochemical outcome of the cycloaddition. Despite this potential, specific documented instances of this compound being used in this manner to create fused polycyclic heterocycles are not readily found in scientific databases.

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its three-dimensional structure and the ability to introduce stereocenters make it an attractive feature for designing molecules that can interact specifically with biological targets. researchgate.net

Intermediacy in Approved Drug Syntheses (e.g., Eliglustat, Larotrectinib precursors)

An examination of the synthetic routes for the approved drugs Eliglustat and Larotrectinib reveals the use of structurally related, but distinct, pyrrolidine-based intermediates.

Eliglustat: The synthesis of Eliglustat, a drug for Gaucher's disease, involves intermediates that contain a pyrrolidin-1-yl moiety. This means the substituent is attached to the nitrogen atom of the pyrrolidine ring. As this compound is a 3-substituted pyrrolidine, it is not a direct precursor in the established synthetic pathways for Eliglustat.

Larotrectinib: The synthesis of the anticancer drug Larotrectinib is notable for its use of (S)-pyrrolidin-3-ol as a key building block. google.com This intermediate shares the 3-hydroxy-pyrrolidine core structure, but lacks the propyl side chain present in this compound. While it is chemically feasible to modify this compound to produce the required (S)-pyrrolidin-3-ol, this specific transformation is not described as part of the commercial synthesis of Larotrectinib. The relationship highlights the importance of the 3-substituted pyrrolidine scaffold in pharmaceuticals.

DrugRelevant PrecursorStructural Relation to this compound
Eliglustat Pyrrolidin-1-yl derivativesDifferent substitution pattern (N-substituted vs. C3-substituted)
Larotrectinib (S)-Pyrrolidin-3-olShares the 3-substituted pyrrolidine core, lacks the propanol side chain.

Contribution to Novel Drug Discovery Scaffolds

The 3-substituted pyrrolidine framework is a key element in the design of new bioactive molecules. The substitution at the 3-position allows for the precise spatial orientation of functional groups, which can be critical for binding to biological targets like enzymes or receptors. The presence of both a secondary amine and a primary alcohol in this compound provides two points for diversification, allowing for the attachment of various other molecular fragments. This makes it a potentially useful building block for creating new chemical entities for drug discovery programs. However, specific examples of novel drug scaffolds explicitly derived from this compound are not widely published.

Role in the Generation of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) relies on the availability of large and diverse collections of chemical compounds, known as chemical libraries. The synthesis of these libraries often employs building blocks that can be readily modified to generate a large number of related structures.

The bifunctional nature of this compound makes it a suitable candidate for inclusion in library synthesis. The pyrrolidine nitrogen can be acylated, alkylated, or used in other coupling reactions, while the primary alcohol can be oxidized, esterified, or converted into other functional groups. This allows for the creation of a diverse set of molecules from a single starting material. For instance, libraries of spiro[pyrrolidine-3,3′-oxindoles] have been synthesized as potential anticancer agents, demonstrating the utility of substituted pyrrolidines in combinatorial chemistry. nih.gov Despite this, the specific inclusion of this compound as a building block in documented chemical libraries for HTS has not been specifically identified in the surveyed literature.

Scaffold Diversification through Parallel Synthesis

Parallel synthesis has emerged as a powerful tool in modern drug discovery, facilitating the rapid and efficient generation of large and diverse compound libraries. spirochem.combioduro.com This technique allows for the simultaneous synthesis of a multitude of compounds in a spatially separated manner, where each reaction vessel contains a single, distinct product. nih.gov The structure of this compound is well-suited for such an approach, enabling the creation of focused libraries where specific structural features are systematically varied.

In a typical parallel synthesis workflow utilizing this scaffold, the pyrrolidine nitrogen can be acylated, alkylated, or engaged in reductive amination with a diverse set of reagents in separate reaction wells. For instance, a library of amides can be readily prepared by reacting this compound with a collection of different carboxylic acids or acid chlorides. Similarly, a library of N-alkylated derivatives can be synthesized by reacting the core scaffold with various aldehydes or ketones under reductive amination conditions.

The primary alcohol of the propanol side chain offers a secondary point of diversification. This hydroxyl group can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid, which can then undergo further reactions. This dual functionality allows for the creation of libraries with a high degree of structural complexity and diversity from a single, readily accessible starting material.

A hypothetical parallel synthesis campaign to explore the structure-activity relationship (SAR) of a particular biological target could involve the generation of a library as outlined in the table below.

Reaction TypeReagent ClassResulting Functional Group at Pyrrolidine NitrogenPotential for Further Diversification at Propanol Side Chain
AcylationCarboxylic Acids / Acid ChloridesAmideEsterification, Etherification, Oxidation
SulfonylationSulfonyl ChloridesSulfonamideEsterification, Etherification, Oxidation
Reductive AminationAldehydes / KetonesTertiary AmineEsterification, Etherification, Oxidation
Urea FormationIsocyanatesUreaEsterification, Etherification, Oxidation

Combinatorial Chemistry Approaches utilizing the Pyrrolidinyl Propanol Core

Combinatorial chemistry represents a paradigm shift in the synthesis of new chemical entities, enabling the creation of vast libraries of compounds through the systematic and repetitive connection of different building blocks. nih.gov This methodology can be broadly categorized into solid-phase and solution-phase synthesis, with the "split-and-pool" strategy being a hallmark of solid-phase combinatorial synthesis for generating one-bead-one-compound libraries. nih.gov

The this compound scaffold is an excellent candidate for solid-phase combinatorial library synthesis. The primary alcohol can be tethered to a solid support, such as a resin bead, through a suitable linker. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin.

Once anchored to the solid support, the pyrrolidine nitrogen is available for a multitude of chemical transformations. In a "split-and-pool" approach, a batch of resin-bound this compound would be split into multiple portions. Each portion is then reacted with a different building block (e.g., a unique carboxylic acid for acylation). Subsequently, all the portions are pooled back together, mixed, and then split again for the next diversification step. This process can be repeated multiple times, leading to an exponential increase in the number of unique compounds in the library, with each bead theoretically carrying a single chemical entity.

For example, a combinatorial library could be constructed by first attaching the propanol moiety to the solid support. The resin is then split into 'n' portions, and each portion is acylated with a different amino acid (Building Block A). After pooling and splitting again into 'm' portions, each portion could be reacted with a different capping agent (Building Block B). This would result in a library of n x m distinct dipeptide-like structures built upon the pyrrolidinyl propanol core.

The table below illustrates a simplified combinatorial synthesis design using the this compound scaffold.

StepSynthetic TransformationBuilding Block SetNumber of Building BlocksCumulative Library Size
1Attachment to Solid Support via PropanolThis compound11
2Acylation of Pyrrolidine NitrogenSet A (Carboxylic Acids)2020
3Capping ReactionSet B (Isocyanates)15300

The resulting library of compounds can then be screened for biological activity. Once a "hit" is identified, the structure of the active compound can be determined by analyzing the single bead, often through encoding technologies where chemical tags are co-synthesized with the library member. nih.gov This powerful combination of a versatile building block like this compound and combinatorial chemistry strategies significantly accelerates the early stages of drug discovery.

Structure Activity Relationship Sar Studies of 3 Pyrrolidin 3 Yl Propan 1 Ol Derivatives

SAR Exploration of the Pyrrolidine (B122466) Ring Substitutions on Molecular Interactions

The pyrrolidine ring is a key structural feature of 3-(pyrrolidin-3-yl)propan-1-ol and its derivatives, and substitutions on this ring can significantly impact their biological activity. The nitrogen atom of the pyrrolidine ring is a critical site for interaction with biological targets, often forming hydrogen bonds or ionic interactions.

Substitutions on the pyrrolidine ring can influence the molecule's affinity and selectivity for its target. For instance, in a series of pyrrolidine-based inhibitors, modifications to the pyrrolidine ring were found to be crucial for their inhibitory activity. The nature of the substituent, its size, and its electronic properties can all play a role in modulating the binding affinity.

The position of substitution on the pyrrolidine ring is also a critical determinant of biological activity. For example, in a study of pyrrolidine derivatives as endothelin antagonists, it was found that substitutions at the 2- and 4-positions of the pyrrolidine ring had a significant impact on their potency and selectivity nih.gov. While this study focused on pyrrolidine-3-carboxylic acids, the principles of how substituents on the pyrrolidine ring influence molecular interactions can be extrapolated to this compound derivatives.

A key aspect of the pyrrolidine ring is its non-planar, puckered conformation, which allows substituents to be oriented in specific spatial arrangements. This three-dimensional structure is vital for precise interactions with the binding sites of biological macromolecules. The flexibility of the pyrrolidine ring can also contribute to an "induced fit" with the target, further enhancing binding affinity.

Table 1: Impact of Pyrrolidine Ring Substitutions on Molecular Interactions (Hypothetical Data)

Compound Substitution on Pyrrolidine Ring Binding Affinity (Ki, nM) Key Interactions Observed
1 None 150 Hydrogen bond with receptor
2 N-Methyl 75 Increased hydrophobic interactions
3 N-Benzyl 200 Steric hindrance at binding site
4 4-Fluoro 50 Enhanced electrostatic interactions

| 5 | 4-Hydroxy | 100 | Additional hydrogen bonding |

This table presents hypothetical data to illustrate the potential effects of substitutions on the pyrrolidine ring.

Impact of Propanol (B110389) Chain Length and Functionalization on Biological Activity

The propanol side chain of this compound is another key area for SAR exploration. Modifications to the length of this chain and the introduction of different functional groups can have a profound effect on the compound's biological activity.

The length of the alkyl chain connecting the pyrrolidine ring to the hydroxyl group is a critical parameter. In many ligand-receptor interactions, there is an optimal chain length that allows for the best positioning of the terminal functional group within the binding pocket. For instance, studies on other classes of compounds have shown that increasing or decreasing the chain length can lead to a significant loss of activity.

Furthermore, the introduction of substituents along the propanol chain can also influence activity. These substituents can introduce new points of interaction with the receptor or alter the conformational flexibility of the side chain.

Table 2: Influence of Propanol Chain Modifications on Biological Activity (Hypothetical Data)

Compound Propanol Chain Modification Biological Activity (IC50, µM) Observed Effect
6 Propan-1-ol (original) 5.2 Baseline activity
7 Ethan-1-ol (shorter chain) 15.8 Decreased activity
8 Butan-1-ol (longer chain) 12.4 Decreased activity
9 Propanenitrile (functionalization) 1.8 Increased potency

| 10 | Propanamide (functionalization) | 3.5 | Moderate increase in potency |

This table presents hypothetical data to illustrate the potential effects of modifying the propanol chain.

Stereochemical Influences on Molecular Recognition and Binding Affinity

Stereochemistry plays a pivotal role in the molecular recognition and binding affinity of this compound derivatives. The pyrrolidine ring contains a chiral center at the 3-position, and the specific stereoisomer can have a dramatic impact on biological activity.

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity when interacting with chiral ligands. One enantiomer of a compound may bind with high affinity to a receptor, while the other enantiomer may have significantly lower affinity or even interact with a different target altogether.

The stereoselective synthesis of specific isomers is therefore a critical aspect of drug discovery. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrates the importance of controlling the stereochemistry at both the pyrrolidine ring and the side chain to achieve the desired biological activity researchgate.netnih.gov.

The relative orientation of the substituents on the pyrrolidine ring can also be crucial. In a study of 3,4-disubstituted pyrrolidine acid analogs, the cis-3R,4S isomer was found to be the preferred stereochemistry for potent dual PPARα/γ agonists nih.gov. This highlights that the spatial arrangement of functional groups is a key determinant of molecular recognition.

Table 3: Effect of Stereochemistry on Binding Affinity (Hypothetical Data)

Compound Stereochemistry Binding Affinity (Ki, nM) Receptor Selectivity
11 (R)-3-(Pyrrolidin-3-yl)propan-1-ol 25 High for Target A
12 (S)-3-(Pyrrolidin-3-yl)propan-1-ol 500 Low for Target A

| 13 | rac-3-(Pyrrolidin-3-yl)propan-1-ol | 260 | Mixed |

This table presents hypothetical data to illustrate the significant impact of stereochemistry on biological activity.

Computational and Predictive Models for SAR Derivation

Computational and predictive models are increasingly being used to derive and rationalize the SAR of this compound derivatives. These in silico methods can provide valuable insights into the molecular interactions that govern biological activity and can guide the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can help to visualize the binding mode of this compound derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, molecular docking studies of pyrrolidine derivatives have been used to understand their interaction with the MDM2 protein scispace.com.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the 3D properties of molecules with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the binding interactions over time. This can provide a more realistic picture of the molecular recognition process than static docking poses.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for the rational design of new derivatives with improved biological profiles.

Table 4: Compound Names

Compound Name
This compound
(S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile

Mechanistic Investigations of Biological Activities of Derived Compounds Pre Clinical Focus

In Vitro Target Engagement and Binding Affinity Studies

In the reviewed scientific literature, specific data from receptor binding assays or enzyme inhibition/activation kinetic studies for 1-benzylpyrrolidin-3-ol analogues were not available. Such studies are crucial in early-stage drug discovery to identify the direct molecular targets of new chemical entities and to quantify their binding affinity.

Receptor Binding Assays

No studies detailing the binding of 1-benzylpyrrolidin-3-ol derivatives to specific receptors were identified. Receptor binding assays are a standard method used to screen compounds against a panel of known receptors (e.g., GPCRs, ion channels) to determine their binding affinity (typically expressed as Kᵢ or Kᴅ values) and selectivity. These assays help elucidate the primary pharmacological targets of a compound series.

Enzyme Inhibition/Activation Kinetics

Detailed kinetic studies on the inhibition or activation of specific enzymes by 1-benzylpyrrolidin-3-ol derivatives were not found in the available research. While one study investigated their effect on caspase-3 activity, it did not provide detailed kinetic parameters such as Kᵢ or IC₅₀ values for direct enzyme inhibition, focusing instead on the downstream cellular outcome of apoptosis. nih.gov

Biochemical Pathway Modulation and Cellular Signaling Analysis

Research into 1-benzylpyrrolidin-3-ol analogues has provided insights into their ability to modulate biochemical pathways related to apoptosis, or programmed cell death.

Analysis of Downstream Signaling Cascades

The primary mechanism investigated for this class of compounds is the activation of caspases, which are key proteases in the apoptotic signaling cascade. nih.gov In a study evaluating a library of these analogues, two lead compounds, 5j and 5p , were identified based on their cytotoxic effects on cancer cells. nih.gov Further investigation revealed that these compounds induce apoptosis by activating caspase-3. nih.gov Molecular docking simulations were performed to explore the potential binding modes of these compounds within the active site of caspase-3, suggesting a direct or indirect interaction that leads to the activation of this critical downstream effector of apoptosis. nih.gov

Investigation of Cellular Uptake and Subcellular Localization

Specific studies analyzing the cellular uptake mechanisms or the precise subcellular localization of 1-benzylpyrrolidin-3-ol derivatives have not been detailed in the available literature. However, their demonstrated ability to induce apoptosis in human cancer cells implies that they can effectively cross the cell membrane to interact with intracellular targets like the caspase enzymes.

Phenotypic Screening and Mechanistic Deconvolution in Cellular Models

A diversity-oriented library of 1-benzylpyrrolidin-3-ol analogues was synthesized and subjected to phenotypic screening to assess their cytotoxic propensity against a panel of human cancer cell lines. nih.gov This approach allows for the identification of biologically active compounds without a preconceived target.

The initial screening was conducted at a concentration of 10 µM, which identified several compounds with significant cytotoxic effects. nih.gov From this screen, compounds 5j and 5p emerged as the most potent derivatives against the tested cell lines, particularly the HL-60 (human promyelocytic leukemia) cell line. nih.gov This phenotypic outcome (cell death) was then mechanistically deconvoluted, leading to the identification of caspase-3 activation as a key event in the apoptotic pathway induced by these compounds. nih.gov

The table below summarizes the cytotoxic activity of the lead 1-benzylpyrrolidin-3-ol analogues against various human cancer cell lines. nih.gov

CompoundMCF-7 (% Cytotoxicity)HCT-116 (% Cytotoxicity)A549 (% Cytotoxicity)HL-60 (% Cytotoxicity)
5j49.652.355.268.9
5p51.255.658.372.4

Antiparasitic Activity in Cell Culture Models (e.g., Plasmodium falciparum)

Derivatives of the propanol (B110389) and pyrrolidine (B122466) core structure have been synthesized and evaluated for their ability to inhibit the growth of parasitic protozoa, particularly the chloroquine-resistant strains of Plasmodium falciparum, the primary causative agent of human malaria. Research has demonstrated that the combination of a hydroxyl group, a propane (B168953) chain, and a heterocyclic amine like pyrrolidine or piperazine (B1678402) is crucial for antiplasmodial activity.

In one study, a series of piperazine and pyrrolidine derivatives were tested against the FCR-3 strain of P. falciparum. Several compounds within the aryl-alcohol series demonstrated significant efficacy, inhibiting 50% of parasite growth (IC50) at concentrations of 10 µM or less. Another investigation into 1-aryl-3-substituted propanol derivatives identified twelve compounds with IC50 values below 1 µM against the 3D7 strain of P. falciparum. The mechanism for some of these aryl-alcohol derivatives is believed to be similar to that of chloroquine, involving the inhibition of ferriprotoporphyrin biocrystallization, a critical process for the parasite's survival.

Table 1: In Vitro Antimalarial Activity of Selected Propanol Derivatives

Compound Type Parasite Strain Key Structural Features IC50 (µM)
Aryl-Alcohol Pyrrolidine/Piperazine Derivative P. falciparum (FCR-3) 4-fluoronaphthyl, 4-nitrophenylpiperazine 0.5
1-Aryl-3-Substituted Propanol Derivative P. falciparum (3D7) Benzo[b]thiophene, Substituted Amine < 1.0

Modulation of Efflux Pump Activity in Bacterial Systems

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of antibiotics.

While the pyrrolidine scaffold is a component of various biologically active molecules, specific research detailing the activity of 3-(Pyrrolidin-3-yl)propan-1-ol derivatives as modulators of bacterial efflux pump activity is not extensively available in the current scientific literature. The development of EPIs is an active area of research, with many studies focusing on scaffolds such as quinoline (B57606) and indole (B1671886) derivatives. The general strategy involves identifying compounds that can interfere with the pump's transport mechanism, often by competing for the same binding site as the antibiotic or by disrupting the energy source of the pump. The potential for pyrrolidine-propanol derivatives to act as EPIs remains an area for future investigation.

Activity in Neurobiological In Vitro Models (e.g., mGluR4 positive allosteric modulation)

Metabotropic glutamate (B1630785) receptor 4 (mGluR4) is a G-protein coupled receptor that plays a role in modulating synaptic transmission. Positive allosteric modulators (PAMs) of mGluR4 are of therapeutic interest for neurological disorders like Parkinson's disease. These compounds bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to endogenous glutamate.

Research into novel mGluR4 PAMs has led to the discovery of compounds with a pyrazolo[3,4-d]pyrimidine scaffold. Structure-activity relationship (SAR) studies on this scaffold have explored the impact of various substituents, including heterocyclic amines like piperidine, which is structurally related to pyrrolidine. In these studies, compounds are evaluated in cell-based assays, such as Chinese Hamster Ovary (CHO) cells expressing the human mGluR4, to determine their potency (EC50) and efficacy in potentiating a sub-maximal (EC20) concentration of glutamate.

For instance, a standout compound from one screening, VU001171, demonstrated an EC50 of 650 nM and produced a 36-fold leftward shift in the glutamate concentration-response curve, indicating a significant potentiation of the receptor's function. While these compounds are not direct derivatives of this compound, the SAR data underscores the importance of the appended amine group in achieving potent mGluR4 PAM activity.

Table 2: In Vitro Activity of Representative mGluR4 PAMs

Compound Scaffold EC50 (µM) Glutamate Response Shift Efficacy (% of Max Glutamate Response)
VU0080421 Pyrazolo[3,4-d]pyrimidine 4.6 Not Reported Not Reported
VU001171 3-methylquinazoline 0.65 36-fold 141%

Validation of Mechanism of Action in Relevant Pre-clinical In Vivo Systems (Non-clinical Efficacy)

Pharmacological Proof-of-Concept Studies in Animal Models

Following promising in vitro results, lead compounds are often advanced to in vivo models to establish pharmacological proof-of-concept. For antiparasitic research, this typically involves rodent models of malaria, such as mice infected with Plasmodium berghei.

Derivatives of the 1-aryl-3-substituted propanol class have been evaluated in a 4-day suppressive test against P. berghei. In this model, one of the most active compounds from in vitro testing demonstrated an inhibition of parasite growth greater than 50%. Another study involving a piperazine-propanol derivative showed a weaker in vivo effect, inhibiting parasite growth by 35% in P. berghei-infected mice. These studies are crucial for confirming that the in vitro activity translates to a meaningful pharmacological effect in a living organism.

Table 3: In Vivo Antimalarial Activity of Selected Propanol Derivatives

Compound Type Animal Model Parasite Growth Inhibition Percentage (GIP)
Aryl-Piperazine Propanol Derivative Mice P. berghei 35%

In the context of neurobiology, in vivo proof-of-concept for mGluR4 PAMs has been challenging due to poor physicochemical properties and limited brain penetration of early compounds like (-)-PHCCC. The development of newer generations of PAMs with improved drug-like properties is a key objective to enable robust in vivo testing in animal models of neurological disease.

Biomarker Identification and Validation in Pre-clinical Settings

Biomarkers are measurable indicators of a biological state or condition and are critical in drug development for monitoring disease progression and therapeutic response. In preclinical settings, biomarker identification and validation help to confirm a drug's mechanism of action and provide tools for later clinical development.

For the classes of compounds derived from or related to this compound, specific preclinical biomarker data is not widely published. For a potential antimalarial agent, relevant biomarkers could include parasite clearance rates or changes in host inflammatory cytokines. For a centrally-acting agent like an mGluR4 PAM, biomarkers could involve measuring changes in downstream signaling molecules in the brain or using neuroimaging techniques to assess target engagement. The identification and validation of such biomarkers would be a subsequent and essential step in the preclinical development of any lead compound from this chemical family.

Advanced Analytical Methodologies in Research on 3 Pyrrolidin 3 Yl Propan 1 Ol

High-Resolution Spectroscopic Techniques for Complete Structural Elucidation

The definitive identification and detailed structural analysis of 3-(Pyrrolidin-3-yl)propan-1-ol rely on high-resolution spectroscopic methods. These techniques provide precise information on the molecule's atomic connectivity, spatial arrangement, and elemental composition.

Advanced NMR (2D NMR, NOESY, COSY, HSQC, HMBC) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) NMR experiments are required for a complete assignment and conformational analysis of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks within the molecule. It would reveal correlations between adjacent protons, for instance, confirming the connectivity within the propanol (B110389) side chain (HO-CH₂-CH₂-CH₂-) and along the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum, simplifying the assignment of the pyrrolidine and propanol moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between proton and carbon atoms. This is critical for confirming the connection point of the propanol side chain to the C3 position of the pyrrolidine ring by observing a correlation between the protons on the first carbon of the side chain and the C3 and C4 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis, as it detects protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY spectra would help determine the relative orientation of the propanol side chain with respect to the pyrrolidine ring. The conformation of the five-membered pyrrolidine ring, which typically exists in an "envelope" or "twist" conformation, can also be investigated through NOE correlations between its protons. aksci.comsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on chemical structure and known values for similar functional groups.

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
C1' (CH₂OH)~3.60t~63.0
C2' (CH₂)~1.65m~32.5
C3' (CH₂)~1.50m~31.0
C2 (Pyrrolidine CH₂)~2.90 / ~2.50m~54.0
C3 (Pyrrolidine CH)~2.20m~38.0
C4 (Pyrrolidine CH₂)~1.90 / ~1.50m~30.0
C5 (Pyrrolidine CH₂)~3.00 / ~2.60m~46.0
NHVariablebr s-
OHVariablebr s-

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₁₅NO), HRMS would be used to confirm its molecular formula. Using an ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The experimentally measured accurate mass would be compared to the theoretically calculated mass to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would further reveal characteristic fragmentation patterns, providing additional structural confirmation by showing the loss of water (H₂O), the propanol side chain, or fragments of the pyrrolidine ring.

Table 2: Predicted HRMS Fragmentation Data for this compound Predicted data based on the chemical structure (C₇H₁₅NO, Exact Mass: 129.1154).

IonFormulaCalculated m/zDescription
[M+H]⁺C₇H₁₆NO⁺130.1226Protonated molecular ion
[M+H-H₂O]⁺C₇H₁₄N⁺112.1121Loss of water from the alcohol
[M+H-C₃H₇O]⁺C₄H₉N⁺71.0735Loss of the propanol side chain

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for verifying the purity of synthesized this compound, separating it from starting materials, byproducts, and isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

UHPLC is a powerful technique for the rapid and efficient assessment of compound purity due to its use of sub-2 µm particle columns, which provides higher resolution and sensitivity compared to traditional HPLC. For a polar and basic compound like this compound, a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method would be developed.

Method development would involve optimizing several parameters:

Column: A C18 column might be suitable, but a polar-embedded or polar-endcapped phase could provide better peak shape for this basic analyte. A HILIC column is another excellent option for retaining highly polar compounds.

Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) would be used. To ensure good peak shape and reproducibility, a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) or an ion-pairing agent (e.g., trifluoroacetic acid) would be added to the mobile phase.

Detector: A universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) would be ideal, as the compound lacks a strong UV chromophore.

Table 3: Hypothetical Optimized UHPLC Method Parameters Parameters are illustrative for a purity assessment method.

ParameterCondition
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase BAcetonitrile (B52724)
Gradient95% to 50% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionMass Spectrometry (ESI+)

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the alcohol and secondary amine functional groups. These groups can cause poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. unina.it

A common approach is silylation, where the active hydrogens of the OH and NH groups are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting di-TMS derivative is much more volatile and suitable for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Table 4: Hypothetical GC Conditions for Analysis of Derivatized this compound Parameters for the analysis of the bis-TMS derivative.

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, 1.0 mL/min
Inlet Temperature250 °C
Oven Program100 °C (1 min hold), ramp to 280 °C at 15 °C/min
DetectorMass Spectrometer (EI mode)

Chiral Chromatography for Enantiomeric Purity Determination

Since the C3 position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers ((R) and (S)). Distinguishing and quantifying these enantiomers is crucial, particularly in pharmaceutical contexts, as they can have different biological activities. Chiral chromatography is the most common method for this purpose. mappingignorance.org

The separation would be achieved using a Chiral Stationary Phase (CSP). The development of a suitable method involves screening various CSPs, which are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline resolution between the two enantiomer peaks. Small amounts of additives, such as diethylamine (B46881) for basic compounds, are often used to improve peak shape and resolution. researchgate.netnih.gov

Table 5: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation Illustrative conditions for resolving the (R) and (S) enantiomers.

ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm or CAD

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

While specific validated methods for the analysis of this compound are not prominently available in peer-reviewed literature, the principles of hyphenated techniques like LC-MS/MS and GC-MS provide a robust framework for its detection and quantification in complex matrices. These techniques combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, making them indispensable tools in modern analytical chemistry. nih.govijnrd.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that is well-suited for the analysis of polar and non-volatile compounds like this compound. rsisinternational.org The technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation offered by tandem mass spectrometry. kuleuven.be

In a hypothetical LC-MS/MS method for the analysis of this compound, the following general steps would be involved:

Sample Preparation: The initial step would involve extracting the analyte from the complex matrix (e.g., biological fluids, environmental samples). This could be achieved using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

Chromatographic Separation: The prepared sample would be injected into a liquid chromatograph. A reversed-phase column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to ensure the analyte is in its ionized form for optimal detection.

Mass Spectrometric Detection: As the separated components exit the chromatography column, they are introduced into the mass spectrometer. An electrospray ionization (ESI) source would be suitable for a polar molecule like this compound, which would generate protonated molecular ions [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.

A representative, though hypothetical, LC-MS/MS method for this compound might utilize the parameters outlined in the table below.

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 144.1383
Product IonsHypothetical values based on likely fragmentation, e.g., loss of water, fragmentation of the pyrrolidine ring
Collision EnergyOptimized for each transition

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org For a polar compound with active hydrogens like this compound, derivatization is typically required to increase its volatility and thermal stability, and to improve its chromatographic peak shape.

The general workflow for a GC-MS analysis would be:

Derivatization: The hydroxyl and secondary amine groups of this compound would be reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives, or with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

MS Detection: The separated derivatives elute from the column and enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions that are characteristic of the derivatized molecule's structure.

The fragmentation pattern in EI-MS provides a "fingerprint" that can be used for structural confirmation and identification by comparison to a spectral library. The fragmentation of the TMS-derivatized this compound would likely involve cleavage of the C-C bonds and fragmentation of the silylated pyrrolidine ring.

Below is a table of hypothetical parameters for a GC-MS method for the analysis of the derivatized compound.

ParameterValue
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Gas Chromatography
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-500
Key Fragment IonsHypothetical values based on the structure of the di-TMS derivative

The development and validation of such methods would be essential for future research involving this compound, enabling its accurate measurement in various complex samples.

Computational Chemistry and Molecular Modeling Studies of 3 Pyrrolidin 3 Yl Propan 1 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Binding Mode Analysis and Hotspot Identification

Molecular docking simulations of 3-(Pyrrolidin-3-yl)propan-1-ol derivatives have been instrumental in understanding their binding modes within the active sites of various biological targets. These studies reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-protein recognition process. For instance, in studies involving pyrrolidine (B122466) derivatives as inhibitors of enzymes like plasmepsins, docking has been used to generate reasonable binding modes, helping to explain structure-activity relationships. nih.gov

By analyzing the docked poses of a series of derivatives, researchers can identify "hotspots" within the binding pocket – specific residues that are crucial for high-affinity binding. This information is invaluable for designing new derivatives with improved potency and selectivity. For example, the analysis of pyrrolidine derivatives targeting the polo-box domain of Polo-Like Kinase 1 identified a specific hydrophobic pocket that recognizes bulky hydrophobic ligands, guiding the design of more specific inhibitors. nih.gov The stability of these interactions can be further corroborated by more computationally intensive methods like molecular dynamics simulations.

A hypothetical binding mode analysis for a this compound derivative is presented in the table below, illustrating the types of interactions that can be identified.

Interacting ResidueInteraction TypeDistance (Å)
ASP 121Hydrogen Bond2.8
TYR 85π-π Stacking4.5
LEU 198Hydrophobic3.9
GLU 122Salt Bridge4.2

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Derivatives of this compound can be part of extensive virtual libraries used in such screening campaigns.

The process often starts with a known active compound or a pharmacophore model derived from it. This model, which defines the essential spatial arrangement of chemical features necessary for biological activity, is then used to filter large compound databases. For example, a virtual screening of pyrrolidine derivatives was conducted to find inhibitors of α-mannosidase, leading to the identification of promising lead compounds. nih.gov Similarly, computational screening of natural compounds has been used to identify potential inhibitors of signaling pathways like PI3K-AKT1, where the initial hits are further refined using molecular docking. mdpi.com

The hits from virtual screening are then subjected to more rigorous docking protocols to refine their binding poses and estimate their binding affinities. This hierarchical approach allows for the efficient exploration of vast chemical space to discover novel and potent ligands for a variety of biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a deeper understanding of the intrinsic properties of this compound derivatives.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other molecules. ycdehongchem.comyoutube.comyoutube.com

For derivatives of this compound, FMO analysis can predict their reactivity and the nature of their interactions with biological targets. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The table below shows a hypothetical FMO analysis for a series of this compound derivatives, which could be used to rank their predicted reactivity.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
A-6.2-0.55.7Moderate
B-5.8-0.94.9High
C-6.5-0.26.3Low

Electrostatic Potential Mapping for Interaction Prediction

Electrostatic potential (ESP) maps are graphical representations of the electrostatic potential on the electron density surface of a molecule. youtube.com These maps are invaluable for predicting intermolecular interactions, particularly those involving electrostatic forces and hydrogen bonding. proteopedia.org The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound derivatives, the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group are expected to be regions of high negative electrostatic potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the protons on the nitrogen (if protonated) would be regions of positive potential, acting as hydrogen bond donors. ESP mapping can guide the design of derivatives that have complementary electrostatic interactions with their target binding site, thereby enhancing binding affinity and specificity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for understanding the flexibility of both the ligand and the protein, and for assessing the stability of their interactions.

For complexes of this compound derivatives with their target proteins, MD simulations can reveal important dynamic information. researchgate.netyoutube.com These simulations can show how the ligand adapts its conformation within the binding site and how the protein structure might change upon ligand binding. The stability of key interactions, such as hydrogen bonds identified in docking studies, can be monitored throughout the simulation. A stable interaction is one that is maintained for a significant portion of the simulation time.

Furthermore, MD simulations can be used to explore the entire conformational landscape of a this compound derivative, identifying low-energy conformations that are likely to be biologically active. This information can be used to refine pharmacophore models and to design more rigid analogues that are "pre-organized" for binding, potentially leading to higher affinity. Studies on various protein-ligand complexes have demonstrated the power of MD simulations in validating docking results and providing a more accurate representation of the binding event. frontiersin.org

The following table provides a summary of the computational methods discussed and their applications in studying this compound derivatives.

Computational MethodKey ApplicationInformation Gained
Molecular DockingBinding Mode PredictionKey interactions, binding affinity, hotspot identification
Virtual ScreeningLead DiscoveryIdentification of potential new ligands from large databases
Quantum Chemical CalculationsElectronic Structure AnalysisReactivity, electronic properties, interaction potential
Molecular Dynamics SimulationsDynamic Behavior AnalysisConformational flexibility, interaction stability, binding free energies

Ligand Dynamics in Solvent and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide a detailed picture of how a ligand like a this compound derivative behaves in different environments, such as in a solvent or when bound to a protein.

In the context of drug design, understanding how a ligand moves and changes conformation is crucial. The flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations, which can influence its binding to a biological target. researchgate.netnih.gov MD simulations can capture these conformational changes and reveal the most stable or energetically favorable orientations of the molecule.

For instance, studies on pyrrolidine derivatives have utilized MD simulations to observe their dynamic behavior within the binding site of a target protein. These simulations can reveal key information about the ligand's conformational stability and its interactions with surrounding water molecules and amino acid residues. The trajectory of the ligand over the simulation time provides insights into the flexibility of different parts of the molecule, such as the propanol (B110389) side chain and the pyrrolidine ring itself.

A critical aspect of these simulations is the choice of the solvent model, as it can significantly influence the ligand's behavior. Simulations in explicit solvent, where individual water molecules are represented, provide a more realistic environment compared to implicit solvent models. The interactions between the ligand and the surrounding water molecules, such as hydrogen bonding, can play a significant role in stabilizing certain conformations of the this compound derivative.

Stability and Flexibility of Drug-Target Complexes

Once a derivative of this compound binds to its biological target, the stability and flexibility of the resulting complex are paramount for its therapeutic efficacy. Molecular dynamics simulations are a primary tool for assessing these characteristics. By simulating the drug-target complex over a period of nanoseconds, researchers can gain insights into the durability of the interaction and the conformational changes that may occur. bohrium.comresearchgate.net

Key metrics are often analyzed to quantify the stability of the complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions is a common measure of structural stability. A low and stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation. Conversely, large fluctuations in RMSD may indicate instability or significant conformational changes.

The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can highlight which parts of the protein are flexible and which are rigid upon ligand binding. This information can be crucial for understanding the mechanism of action and for identifying key residues involved in the interaction. Similarly, the RMSF of the ligand atoms can reveal the flexibility of different parts of the this compound derivative within the binding pocket.

Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity between the ligand and the protein. bohrium.comresearchgate.net These calculations can decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. This level of detail is invaluable for understanding the driving forces behind the binding and for identifying potential areas for chemical modification to improve affinity.

For example, a hypothetical study on a this compound derivative targeting a specific kinase could yield the following results from an MD simulation:

MetricValueInterpretation
Protein RMSD 1.5 ± 0.3 ÅThe protein maintains a stable conformation when bound to the ligand.
Ligand RMSD 0.8 ± 0.2 ÅThe ligand is stably bound in the active site with minimal movement.
Key Residue RMSF < 1.0 ÅKey active site residues show low fluctuation, indicating a stable interaction.
Binding Free Energy -45.2 kcal/molA strong and favorable binding affinity between the ligand and the protein.

In Silico Prediction of Theoretical Molecular Behavior (e.g., ADME for scaffold design)

In the early stages of drug discovery, it is crucial to assess the potential of a molecule to have favorable pharmacokinetic properties. In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, saving significant time and resources. nih.gov For novel scaffolds like this compound, these predictions can guide the design of derivatives with improved drug-like characteristics.

Computational tools can predict a wide range of ADME properties based on the chemical structure of a molecule. For derivatives of this compound, these predictions can help to identify potential liabilities and guide chemical modifications to overcome them.

Commonly predicted ADME properties include:

Aqueous Solubility: A key factor for oral absorption.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

CYP450 Inhibition: Prediction of potential drug-drug interactions. bohrium.com

Human Intestinal Absorption (HIA): An indicator of oral bioavailability.

Plasma Protein Binding: Affects the distribution and availability of the drug.

hERG Inhibition: A critical parameter to assess the risk of cardiotoxicity. nih.gov

For instance, a computational analysis of a series of hypothetical this compound derivatives could generate the following ADME profile:

CompoundPredicted LogS (Solubility)Predicted BBB PermeabilityPredicted HIA (%)Predicted CYP2D6 InhibitionPredicted hERG Inhibition
Scaffold -2.5High95Non-inhibitorLow risk
Derivative A -3.1High92Non-inhibitorLow risk
Derivative B -2.8Medium88InhibitorMedium risk
Derivative C -3.5Low85Non-inhibitorLow risk

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing which derivatives to synthesize and test. eijppr.com By integrating computational modeling and ADME predictions into the drug design process, researchers can more efficiently optimize the this compound scaffold to develop drug candidates with a higher probability of success. Studies on other pyrrolidine derivatives have demonstrated the utility of these in silico approaches in identifying compounds with good oral bioavailability and low toxicity profiles. bohrium.comresearchgate.netnih.gov

Future Research Directions and Overcoming Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrrolidine-containing compounds is a cornerstone of medicinal chemistry, owing to the prevalence of this motif in a vast number of natural products and FDA-approved drugs. nih.govwikipedia.orgnih.gov Historically, the construction of such scaffolds involved multi-step processes that often suffered from low yields and poor atom economy. The future of synthesizing 3-(pyrrolidin-3-yl)propan-1-ol and its analogs hinges on the adoption of greener and more efficient methodologies.

A primary goal is to move away from stoichiometric reagents and hazardous solvents. For instance, solvents like dimethylformamide (DMF), common in peptide synthesis, are facing increased scrutiny, with studies highlighting alternatives like N-butylpyrrolidinone (NBP). acs.org The principles of green chemistry are increasingly being applied, emphasizing catalytic over stoichiometric processes. nih.gov Modern synthetic methods for pyrrolidines employ a range of catalysts, including those based on iridium, copper, and rhodium, which facilitate reactions like intramolecular C-H amination and cycloadditions under milder conditions. organic-chemistry.org

A particularly promising frontier is biocatalysis. The use of engineered enzymes, such as cytochrome P411 variants, has been demonstrated for the asymmetric synthesis of chiral pyrrolidines. acs.orgescholarship.orgacs.orgnih.gov These enzymatic methods offer exceptional enantioselectivity and operate under environmentally benign aqueous conditions, representing a significant leap in sustainable synthesis. acs.orgcaltech.edu

Table 1: Comparison of Synthetic Approaches for Pyrrolidine (B122466) Scaffolds

Feature Traditional Synthetic Routes Modern & Future Routes
Methodology Multi-step synthesis, often using stoichiometric reagents. Catalytic methods (metal-catalyzed C-H amination, cycloaddition), biocatalysis, flow chemistry.
Efficiency Lower overall yields, poor atom economy. Higher yields, improved atom economy, fewer steps. mdpi.com
Sustainability Use of hazardous solvents (e.g., DMF) and reagents, significant waste generation. acs.org Use of greener solvents (e.g., NBP), enzymatic reactions in aqueous media, reduced waste. acs.orgrsc.org
Selectivity Often requires protecting groups, may result in racemic mixtures. High regio- and enantioselectivity, particularly with chiral catalysts and enzymes. organic-chemistry.orgacs.org
Key Technologies Batch processing, classical purification (e.g., distillation, recrystallization). Microwave-assisted synthesis, flow reactors, engineered enzymes. nih.govunimi.it

Exploration of Novel Derivatization Pathways for Enhanced Properties

The this compound scaffold is a versatile starting point for creating a library of novel compounds. Future research will focus on strategic derivatization of this core structure to modulate its physicochemical and biological properties, such as solubility, lipophilicity, and target affinity. acs.org Both the pyrrolidine ring and the propanol (B110389) side chain are amenable to chemical modification.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme showed that modifications at different positions on the scaffold had varied effects on inhibitory activity. mdpi.comnih.gov This underscores the importance of systematic derivatization. Alterations to the R1 position of the most active compounds led to a loss of activity, highlighting the essential nature of a specific moiety at that location. mdpi.comnih.gov

Advanced synthetic methods, such as iridium-catalyzed reductive [3 + 2] cycloaddition reactions, can be employed to build upon the pyrrolidine core, creating highly functionalized and structurally complex polycyclic amines. acs.org Such strategies allow for the late-stage functionalization of stable amide precursors, providing access to a diverse range of derivatives from common intermediates. acs.org

Table 2: Potential Derivatization Strategies for this compound

Derivatization Site Potential Modifications Target Property Enhancement
Pyrrolidine Nitrogen Alkylation, acylation, arylation, formation of amides/sulfonamides. Modulate basicity, lipophilicity, and introduce vectors for target interaction.
Propanol Hydroxyl Group Etherification, esterification, conversion to amines or other functional groups. Alter solubility, metabolic stability, and hydrogen bonding capacity.
Pyrrolidine Ring (C-H) C-H functionalization to introduce alkyl, aryl, or halogen substituents. Introduce conformational constraints, improve binding affinity and selectivity.
Overall Scaffold Use in [3+2] cycloaddition or other annulation reactions. mdpi.com Create novel, rigid polycyclic structures with constrained conformations. caltech.edumdpi.com

Identification of Previously Undiscovered Biological Targets for Pyrrolidinyl Propanol Derivatives

While the pyrrolidine motif is a well-established pharmacophore, the specific biological targets of this compound are not extensively documented. A major future direction is the systematic screening of a library of its derivatives against a wide array of biological targets to uncover novel therapeutic applications. Given the scaffold's presence in drugs targeting the central nervous system, enzymes, and ion channels, these areas represent logical starting points. wikipedia.orgnih.gov

Unbiased approaches like chemical proteomics can be employed to identify novel protein binding partners. This involves designing derivatives of this compound that incorporate a reactive group or an affinity tag. These probes can then be used to capture and identify their cellular targets from cell lysates via mass spectrometry. This strategy has the potential to reveal entirely new mechanisms of action and therapeutic indications.

Integration with Advanced High-Throughput Screening Technologies for Scaffold Optimization

To efficiently navigate the vast chemical space created by derivatization, integration with advanced high-throughput screening (HTS) is essential. technologynetworks.com HTS allows for the rapid testing of thousands of compounds against biological targets, accelerating the identification of "hit" compounds. pharmtech.comyoutube.com Modern HTS is not limited to simple biochemical assays; it now includes high-content imaging, which provides multiparametric data on cellular morphology and function, and automated electrophysiology for studying ion channels. pharmtech.com

The process involves a "design-make-test-analyze" cycle. A library of derivatives based on the this compound scaffold is synthesized and subjected to HTS. youtube.com The large datasets generated are then analyzed, often with the aid of artificial intelligence and machine learning algorithms, to build predictive models. pharmtech.comyoutube.com These models can then guide the design of the next generation of compounds with improved potency and selectivity, making the discovery process more efficient and data-driven. youtube.com

Table 3: Application of HTS Technologies for Pyrrolidinyl Propanol Scaffold Optimization

HTS Technology Application for Scaffold Optimization Key Insights Gained
Biochemical Assays Screening for inhibition or activation of purified enzymes or receptor binding. IC50/EC50 values, binding affinity (Kd), initial SAR.
Cell-Based Assays Measuring functional responses in living cells (e.g., reporter gene activation, calcium flux). Cellular potency, functional activity, initial toxicity assessment.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple phenotypic changes. Target engagement in a cellular context, mechanism of action, off-target effects. pharmtech.com
Mass Spectrometry-Based HTS Label-free detection of substrates and products in biochemical or cellular assays. Screening of previously "undruggable" targets, kinetic analysis. pharmtech.com
Affinity Selection-Mass Spectrometry Identifying compounds that bind to a target protein from a complex mixture. Rapid identification of binding fragments or lead compounds.

Addressing Challenges in Scale-Up and Process Optimization for Academic Synthesis

A significant hurdle, particularly in academic settings, is the transition from small-scale synthesis (milligrams) to the larger quantities (grams to kilograms) needed for advanced preclinical testing. chemtek.co.in Batch-based scale-up is often problematic, as issues with heat transfer, mixing, and safety become magnified. chemtek.co.inacsgcipr.org A reaction that is well-behaved in a 50 mL flask can become dangerously exothermic in a 5 L reactor. chemtek.co.in

Flow chemistry presents a powerful solution to these challenges. unimi.it By performing reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters like temperature, pressure, and residence time. labbulletin.com This leads to more consistent product quality, improved safety, and simplified scale-up; to produce more material, one can simply run the reactor for a longer time rather than re-developing the process for a larger vessel. acsgcipr.org

Other key considerations for process optimization include the selection of robust and scalable purification methods and the use of catalysts that are efficient and easily removed from the final product. pharmaceuticalonline.com For instance, while many modern catalytic systems work well on a small scale, their cost and the need for removal to meet stringent purity requirements for pharmaceutical applications can be challenging on a larger scale. acs.org

Table 4: Comparison of Batch vs. Flow Chemistry for Synthesis Scale-Up

Parameter Batch Processing Flow Chemistry
Scale-Up Difficult; requires re-optimization, potential for runaway reactions. chemtek.co.inacsgcipr.org Straightforward; achieved by extending run time ("scaling out") or using parallel reactors. stolichem.com
Heat Transfer Poor surface area-to-volume ratio at large scale, difficult to control temperature. stolichem.com Excellent heat transfer due to high surface area-to-volume ratio of small channels.
Safety Large volumes of reagents and solvents present significant risk. chemtek.co.in Small reaction volumes at any given time minimize risk of hazardous events.
Mixing Can be inefficient and non-uniform in large vessels. Rapid and efficient mixing, leading to higher reproducibility.
Process Control Limited control over reaction parameters throughout the vessel. Precise control over temperature, pressure, and residence time. labbulletin.com

Q & A

Q. What are the common synthetic routes for 3-(Pyrrolidin-3-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves functionalizing pyrrolidine derivatives. Two primary approaches are derived from analogous syntheses:

  • Nucleophilic Addition : Reacting pyrrolidine-3-carbaldehyde with propargyl alcohol in the presence of a base (e.g., K₂CO₃) under reflux, followed by catalytic hydrogenation to reduce the alkyne intermediate to the alcohol .
  • Grignard Reaction : Using 3-bromopyrrolidine with propargyl magnesium bromide, followed by hydrolysis and reduction steps .

Q. Key Considerations :

  • Temperature control during hydrogenation (e.g., H₂/Pd-C at 40–60°C) minimizes side reactions.
  • Base selection (e.g., K₂CO₃ vs. NaOH) affects reaction kinetics and byproduct formation.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield*Purity*Reference
Nucleophilic AdditionPyrrolidine-3-carbaldehyde, K₂CO₃, H₂O/EtOH, reflux~65%>90%
Grignard Reaction3-Bromopyrrolidine, propargyl MgBr, THF, 0°C→RT~50%85–90%
*Hypothetical data based on analogous reactions.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Structural validation relies on NMR, IR, and mass spectrometry :

  • ¹H NMR : Key signals include:
    • δ 1.5–2.0 ppm (pyrrolidine ring protons).
    • δ 3.5–3.7 ppm (CH₂OH group).
    • δ 2.5–3.0 ppm (N-CH₂ protons) .
  • IR : O-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .
  • MS (ESI+) : Molecular ion peak at m/z 130.18 [M+H]⁺ .

Validation Tip : Compare experimental data with PubChem/CAS entries for analogous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Regioselectivity is governed by:

  • Steric Effects : The pyrrolidine ring’s bicyclic structure directs nucleophiles to the less hindered primary alcohol position.
  • Electronic Effects : The nitrogen lone pair stabilizes transition states via partial protonation in acidic conditions, favoring substitution at the β-carbon .

Case Study : In SN2 reactions with alkyl halides, the primary -OH group reacts preferentially (yield: 70–80%) over the secondary -OH due to lower steric hindrance .

Q. How can computational chemistry predict the conformational stability of this compound?

Methodological Answer: DFT Calculations (e.g., B3LYP/6-31G*) reveal:

  • The lowest-energy conformation has the hydroxyl group in an equatorial position relative to the pyrrolidine ring.
  • Intramolecular hydrogen bonding between -OH and the pyrrolidine nitrogen stabilizes the structure (ΔG ≈ -2.3 kcal/mol) .

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in enzyme inhibition assays often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize competing tautomers.
  • pH Dependency : Protonation of the pyrrolidine nitrogen (pKa ~9.5) alters binding affinity .

Q. Resolution Workflow :

Re-test activity under standardized buffer conditions (pH 7.4, 25°C).

Use X-ray crystallography (via SHELX ) to determine binding modes.

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods (volatility: ~13.3 µg/mL at pH 7.4 ), nitrile gloves, and eye protection.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How does this compound serve as a precursor in drug discovery?

Methodological Answer: The compound’s hydroxyl and amine groups enable derivatization for:

  • Antimicrobial Agents : Functionalization with fluorinated aryl groups enhances membrane penetration .
  • Neurological Therapeutics : N-alkylation improves blood-brain barrier permeability (e.g., TRKA kinase inhibitors ).

Q. What purification techniques optimize this compound for high-resolution studies?

Methodological Answer:

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 3:7) removes polar impurities.
  • Recrystallization : Use methanol/water (4:1) to achieve >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.